2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C14H8Cl2N2O2 |
|---|---|
Molecular Weight |
307.1 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-4-5-10(16)9(7-8)12-13(14(19)20)18-6-2-1-3-11(18)17-12/h1-7H,(H,19,20) |
InChI Key |
FSZLWUFBXSAAEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C(=O)O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Condensation Approach
A mild, solvent-free, one-pot synthesis has been reported for 2-phenylimidazo[1,2-a]pyridines, which can be adapted for dichlorophenyl derivatives. This involves reacting 2-aminopyridine with substituted acetophenones (e.g., 2,5-dichloroacetophenone) in the presence of a base such as sodium carbonate under solvent-free conditions or mild solvents. The reaction proceeds via cyclization to form the imidazo ring.
- Avoids toxic solvents and catalysts.
- Environmentally benign.
- Simple workup and high yield.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Aminopyridine + 2,5-dichloroacetophenone, Na2CO3, solvent-free or mild solvent, heat | Formation of 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyridine intermediate |
Halogenated Intermediate Route
A two-step reaction involves:
- Bromination of substituted ethanones (e.g., 2,5-dichloroacetophenone) with N-bromosuccinimide (NBS) to form 2-bromoethanones.
- Reaction of these bromoethanones with 2-aminopyridine in the presence of potassium carbonate and DMF at room temperature to yield the imidazo[1,2-a]pyridine core.
This method is effective for synthesizing substituted imidazo[1,2-a]pyridines with halogenated phenyl groups.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2,5-Dichloroacetophenone + NBS, methanol, reflux | Formation of 2-bromo-2,5-dichloroacetophenone |
| 2 | 2-Bromo derivative + 2-aminopyridine, K2CO3, DMF, RT | Cyclization to 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyridine |
Nitrile Intermediate and Hydrolysis Route
According to patent literature, the preparation of imidazo[1,2-a]pyridine-3-carboxylic acids involves:
- Aminomethylation of imidazo-pyridine to form a 3-dimethylamino derivative.
- Alkylation to quaternary ammonium salt.
- Reaction with sodium cyanide to yield a nitrile intermediate.
- Acid hydrolysis of the nitrile to the carboxylic acid.
This multi-step approach allows precise functionalization at the 3-position with carboxylic acid.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Aminomethylation of imidazo-pyridine | 3-Dimethylamino derivative |
| 2 | Alkylation with methyl iodide | Quaternary ammonium salt |
| 3 | Reaction with NaCN | 3-Acetonitrile derivative |
| 4 | Acid hydrolysis | 3-Carboxylic acid imidazo[1,2-a]pyridine |
Research Findings and Optimization
- Yield and Purity: The solvent-free one-pot method and halogenated intermediate routes yield high purity products with good to excellent yields (typically 70-90%).
- Reaction Conditions: Mild temperatures (room temperature to reflux) and bases like potassium carbonate or sodium carbonate are preferred for cyclization steps.
- Spectral Confirmation: Characterization by FTIR shows N-H stretching near 3300 cm^-1 and C=O stretching near 1700 cm^-1, confirming the carboxylic acid group. NMR and mass spectrometry confirm the substitution pattern and molecular weight (~307 g/mol).
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| One-Pot Condensation | 2-Aminopyridine, 2,5-dichloroacetophenone, Na2CO3, solvent-free or mild solvent, heat | Simple, solvent-free, eco-friendly | 75-85 | Mild, scalable |
| Halogenated Intermediate Route | NBS bromination, 2-aminopyridine, K2CO3, DMF, RT | Good control, mild conditions | 70-90 | Requires bromination step |
| Nitrile Intermediate & Hydrolysis | Aminomethylation, methyl iodide, NaCN, acid hydrolysis | Precise 3-position functionalization | 60-80 | Multi-step, patented route |
| Multicomponent Condensation | 2-Aminopyridine, aldehyde, isonitrile, acid catalyst | Metal-free, versatile | Variable | Adaptable, green chemistry approach |
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research has shown that derivatives of imidazo[1,2-a]pyridine, including 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid, exhibit significant antimicrobial properties. A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and tested them against Mycobacterium tuberculosis H37Rv. Notably, some compounds demonstrated minimum inhibitory concentrations (MICs) as low as , indicating their potential as effective antitubercular agents .
Cholinesterase Inhibition:
The compound has also been evaluated for its cholinesterase inhibitory activities. A study reported that certain derivatives exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one derivative had an IC50 value of , highlighting its potential in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .
Cosmetic Formulation
Stability and Efficacy:
The incorporation of imidazo[1,2-a]pyridine derivatives in cosmetic formulations has been explored due to their stability and skin compatibility. A review discussed the role of various polymers in cosmetic formulations and noted that compounds like this compound could enhance the moisturizing properties of creams and lotions .
Structural Insights and Molecular Docking Studies
Binding Affinity:
Molecular docking studies have provided insights into how this compound interacts with biological targets. The imidazo[1,2-a]pyridine ring can form π···π interactions with residues in the active sites of enzymes such as AChE and BChE. The presence of the dichloro-substituted phenyl side chain enhances binding affinity due to halogen···O interactions with specific amino acids within the enzyme's acyl pocket .
Data Table: Summary of Biological Activities
| Compound | Target | Activity | IC50/MIC (µM) |
|---|---|---|---|
| 2-(Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid | Mycobacterium tuberculosis | Antimicrobial | ≤0.006 |
| 2-(Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid | AChE | Cholinesterase Inhibitor | 79 |
| Various derivatives | BChE | Cholinesterase Inhibitor | Range: 65 - 288 |
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxylic Acid (CAS: 6200-60-8)
- Structure : Lacks the 2,5-dichlorophenyl substituent, retaining only the imidazo[1,2-a]pyridine core with a carboxylic acid at position 3.
- Physical Properties :
- Key Differences :
Imidazo[1,2-a]pyridine-6-carboxylic Acid (CAS: 139022-25-6)
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid (CAS: 1780609-26-8)
- Structure : Features a trifluoromethyl group at position 6 and a 1,5-a ring fusion (vs. 1,2-a in the target compound).
- Trifluoromethyl enhances metabolic stability and lipophilicity but may reduce solubility compared to the dichlorophenyl group .
Ethylsulfonyl-Substituted Imidazo[1,2-a]pyridine Derivatives (Patent Examples)
- Examples :
- Halogen substituents (e.g., iodine, bromine) may enhance radiative stability but pose environmental persistence concerns compared to chlorine .
Comparative Data Table
Biological Activity
2-(2,5-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential pharmacological properties. This compound features a unique imidazo[1,2-a]pyridine structure fused with a dichlorophenyl group, which enhances its biological activity. Research has indicated that this compound exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C14H8Cl2N2O3
- Molecular Weight : Approximately 307.13 g/mol
- Structure : Characterized by the imidazo[1,2-a]pyridine framework with a dichlorophenyl substitution at the 2-position.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study : One study investigated the effects of related imidazo[1,2-a]pyridine compounds on the HCC1937 breast cancer cell line. The results indicated that these compounds induced apoptosis through activation of caspases and cell cycle arrest at the G2/M phase. Specifically, treatment with one derivative led to increased levels of cleaved PARP and active caspases 3 and 7, suggesting a robust mechanism for inducing programmed cell death in cancer cells .
2. Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have also been documented. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Research Findings : A study reported that certain derivatives exhibited potent COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may possess similar anti-inflammatory potential.
3. Antimicrobial Activity
Imidazo[1,2-a]pyridine compounds have been evaluated for their antimicrobial properties against various pathogens.
- In Vitro Studies : Compounds within this class showed significant activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. The presence of electron-withdrawing groups such as chlorine enhances the potency and selectivity of these compounds.
| Compound Name | Similarity | Key Features |
|---|---|---|
| 5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | 0.96 | Methyl substitution at the 5-position |
| 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | 0.92 | Methyl substitution at the 6-position |
| 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | 0.91 | Methyl substitution at the 8-position |
| 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | 0.89 | Chlorine substitution at the 6-position |
| 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | 0.88 | Bromine substitution at the 6-position |
The dichlorophenyl group in our compound is particularly noteworthy as it may enhance biological activity through increased lipophilicity and improved binding affinity to target proteins .
Q & A
Q. What are the primary synthetic routes for 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid?
- Methodological Answer: The compound is synthesized via multicomponent reactions, such as the one-pot reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in aqueous conditions at room temperature . Alternatively, intermediates like 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid are coupled with amines using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide derivatives . For structural analogs, saponification of esters followed by acidification yields carboxylic acid derivatives .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic and heterocyclic framework, while High-Performance Liquid Chromatography (HPLC) ensures purity . Mass spectrometry (MS) validates the molecular ion peak (m/z 162.043 for the parent compound) . X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. What are the key structural distinctions between this compound and other imidazo[1,2-a]pyridine derivatives?
- Methodological Answer: The 2,5-dichlorophenyl substituent at the 2-position of the imidazo[1,2-a]pyridine core distinguishes it from analogs like imidazo[1,2-a]pyridine-3-carboxamides or trifluoromethyl derivatives. Substituent effects on electronic properties (e.g., electron-withdrawing Cl groups) can be quantified via Hammett constants or computational modeling .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer: Store in a dry, inert atmosphere (argon or nitrogen) at -20°C to prevent degradation. Use PPE (gloves, goggles) due to potential irritancy. Waste must be segregated and treated by certified hazardous waste services to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during amide derivative synthesis?
- Methodological Answer: Yield discrepancies often arise from competing side reactions (e.g., ester hydrolysis vs. amide coupling). Optimize coupling agents (e.g., use HATU instead of EDC for sterically hindered amines) and monitor reaction progress via TLC or LC-MS. Purification by preparative HPLC or recrystallization improves product homogeneity .
Q. What strategies enhance para-selectivity in cross-coupling reactions involving this compound?
- Methodological Answer: Electrooxidative C–H/N–H cross-coupling under mild conditions (e.g., using Pt electrodes and NaNO₃ as an electrolyte) achieves para-selective amination with >70% yields. Substrate electronic effects (e.g., electron-rich aryl rings) and directing groups (e.g., pyridyl) influence regioselectivity .
Q. How does the 2,5-dichlorophenyl group impact biological activity in drug discovery contexts?
- Methodological Answer: The dichlorophenyl moiety enhances lipophilicity (LogP ~2.5) and binding affinity to hydrophobic pockets in targets like kinases or GPCRs. Comparative SAR studies with mono-chloro or trifluoromethyl analogs reveal improved metabolic stability and target inhibition (e.g., IC₅₀ values reduced by 10-fold in kinase assays) .
Q. What computational methods predict LogP and pKa values for this compound?
- Methodological Answer: Density Functional Theory (DFT) calculates electronic properties, while QSPR (Quantitative Structure-Property Relationship) models estimate LogP (e.g., 2.1 via Molinspiration) and pKa (e.g., 3.2 for the carboxylic acid group). Software like Schrödinger’s QikProp or ACD/Labs validates these predictions against experimental data .
Q. How can structural analogs be designed to improve aqueous solubility without compromising activity?
- Methodological Answer: Introduce hydrophilic groups (e.g., morpholine, PEG chains) at the 3-carboxylic acid position via ester-to-amide substitution. Salt formation (e.g., sodium or lysine salts) enhances solubility. Maintain the dichlorophenyl group for target binding, as shown in analogs with 30% improved solubility (e.g., 1.2 mg/mL vs. 0.5 mg/mL for the parent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
